2'-Aminoacetophenone Hydrochloride
Overview
Description
2'-Aminoacetophenone Hydrochloride is a derivative of 2'-aminoacetophenone, a compound of interest due to its applications in various chemical syntheses and as a building block for the production of more complex molecules. The chloride form adds specificity to its reactivity, making it a valuable reagent in organic chemistry.
Synthesis Analysis
The synthesis of 2'-Aminoacetophenone derivatives involves multiple steps, including acetylation, methylation, and subsequent reactions. For instance, the synthesis of similar compounds has been reported through processes such as the Fries rearrangement, Williamson etherification, and Smiles rearrangement, leading to different yields and showcasing the compound's versatility in synthetic chemistry (Teng Da-wei, 2011) (H. Chun, 2013).
Molecular Structure Analysis
2'-Aminoacetophenone and its derivatives are known for their interesting molecular structures, which are crucial for their reactivity and applications. For instance, the molecular and crystal structure studies of related compounds have provided insights into their conformation and intermolecular interactions, which are essential for understanding their chemical behavior (J. Lewiński, J. Zachara, T. Kopec, Z. Ochal, 1997).
Chemical Reactions and Properties
2'-Aminoacetophenone Hydrochloride participates in various chemical reactions, demonstrating its versatility. Electrocatalytic C-H/N-H coupling and oxidative amido cyclization are notable reactions, facilitating the synthesis of complex molecules like isatins with moderate to good yields. These reactions underscore the compound's value in synthetic organic chemistry (Pengcheng Qian et al., 2017) (A. Ilangovan, G. Satish, 2014).
Scientific Research Applications
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Food Science
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Microbiology
- Application Summary : 2’-Aminoacetophenone is reported to be responsible for the grape-like odor in culture media growing Pseudomonas aeruginosa .
- Results or Outcomes : The production of 2’-Aminoacetophenone by Pseudomonas aeruginosa could potentially be used as a diagnostic tool, as the grape-like odor could indicate the presence of this bacterium .
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Organic Synthesis
- Application Summary : 2’-Aminoacetophenone Hydrochloride is used in the synthesis of other organic compounds .
- Results or Outcomes : The outcomes would be the successful synthesis of the desired organic compound. For example, it has been used in the synthesis of α-benzamidoacetophenone and indazoles .
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Flavors and Fragrances
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Pharmaceuticals
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Chemical Industry
Safety And Hazards
2’-Aminoacetophenone Hydrochloride is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or inhaled . Safety measures include avoiding contact with skin and eyes, avoiding ingestion and inhalation, and using only in well-ventilated areas or outdoors .
properties
IUPAC Name |
1-(2-aminophenyl)ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO.ClH/c1-6(10)7-4-2-3-5-8(7)9;/h2-5H,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APTPPYQXBFFQHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
551-93-9 (Parent) | |
Record name | Ethanone, 1-(2-aminophenyl)-, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025384149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1067091 | |
Record name | 1-(2-Aminophenyl)ethan-1-one hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1067091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Aminoacetophenone Hydrochloride | |
CAS RN |
25384-14-9 | |
Record name | Ethanone, 1-(2-aminophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25384-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-(2-aminophenyl)-, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025384149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 1-(2-aminophenyl)-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-(2-Aminophenyl)ethan-1-one hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1067091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-aminophenyl)ethan-1-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.649 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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